5-(Hydroxymethyl)nicotinonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(hydroxymethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-2-6-1-7(5-10)4-9-3-6/h1,3-4,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMDVGJZONSKMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C#N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625599 | |
| Record name | 5-(Hydroxymethyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135124-71-9 | |
| Record name | 5-(Hydroxymethyl)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135124-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Hydroxymethyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 Hydroxymethyl Nicotinonitrile and Its Structural Analogs
Established Synthetic Routes to the 5-(Hydroxymethyl)nicotinonitrile Core
The construction of the this compound core can be achieved through several established synthetic strategies. These methods often involve the modification of pre-existing pyridine (B92270) rings or the construction of the ring from acyclic precursors.
One common approach begins with a readily available substituted pyridine. For instance, a well-documented strategy in the synthesis of related pharmaceutical compounds involves the hydroxymethylation of a pyridine derivative. beilstein-journals.org This can be achieved by reacting a suitable precursor, such as a methyl-substituted pyridine, with a formylating agent followed by reduction. An analogous route to this compound could start from 5-methylnicotinonitrile.
Alternatively, syntheses can originate from nicotinic acid or its derivatives. orgsyn.org These methods might involve the conversion of the carboxylic acid group to an ester, which is then reduced to the primary alcohol, while the nitrile group is introduced at a separate stage. The dehydration of nicotinamide (B372718) using reagents like phosphorus pentoxide is a classic method to form the nitrile group, which could then be followed by functionalization at the 5-position. orgsyn.org
Innovative Green Chemistry Protocols for Derivatized Nicotinonitriles Bearing a Hydroxymethyl Moiety
In response to the growing need for sustainable chemical manufacturing, green chemistry principles have been increasingly applied to the synthesis of heterocyclic compounds. These methods aim to reduce waste, minimize energy consumption, and use less hazardous materials.
Microwave-Assisted Synthesis Strategies
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.gov By utilizing dielectric heating, microwaves directly and efficiently heat the reaction mixture, leading to dramatic reductions in reaction times, increased product yields, and often higher product purity. nih.govnih.gov This technology relies on the ability of polar solvents or reagents within the reaction to absorb microwave energy. nih.gov
The synthesis of various pyridine and quinoline (B57606) derivatives has been shown to benefit greatly from microwave irradiation. nih.govnih.gov For example, in a one-pot, four-component reaction to produce substituted pyridine derivatives, microwave irradiation reduced the reaction time from hours to mere minutes and significantly improved the yield compared to conventional heating. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyridine Derivatives nih.gov
| Product | Conventional Method (Yield, Time) | Microwave Method (Yield, Time) |
| Pyridine Derivative 5a | 75%, 6 hours | 92%, 5 minutes |
| Pyridine Derivative 5b | 72%, 8 hours | 94%, 3 minutes |
| Pyridine Derivative 5c | 78%, 5 hours | 90%, 7 minutes |
| Pyridine Derivative 5d | 70%, 7 hours | 88%, 4 minutes |
This rapid and efficient approach is highly applicable to the synthesis of this compound analogs, particularly in multicomponent reactions where extended reaction times under conventional heating can lead to side product formation. The conversion of aldehydes to nitriles has also been successfully achieved under microwave conditions, highlighting the technology's versatility in forming the key functional groups of the target molecule. mdpi.com
Solvent-Free Reaction Conditions
Eliminating volatile organic solvents is a primary goal of green chemistry, as it reduces pollution, cost, and safety hazards. cmu.edu Solvent-free, or solid-state, reactions often proceed with high efficiency and selectivity. cmu.edu
A relevant example is the Knoevenagel condensation, a crucial C-C bond-forming reaction, which has been studied extensively under solvent-free conditions. academie-sciences.fr In a model reaction, 5-(hydroxymethyl)furfural (HMF), a structural analog bearing a hydroxymethyl group, was reacted with malononitrile (B47326) using a solid catalyst like magnesium oxide (MgO) or magnesium hydroxide (B78521) (Mg(OH)₂). academie-sciences.fracademie-sciences.fr The reaction, conducted by heating a mixture of the reactants and the catalyst, proceeded efficiently to yield the desired product. academie-sciences.fracademie-sciences.fr Studies show that high yields of over 80% can be achieved in short reaction times, sometimes in under 30 minutes, using this simple and inexpensive method. academie-sciences.fr
Table 2: Catalytic Activity in Solvent-Free Knoevenagel Condensation of HMF and Malononitrile academie-sciences.fr
| Catalyst | Reaction Time | Yield of Adduct 3a |
| Mg(OH)₂ (precipitated) | 30 min | ~90% |
| MgO (sol-gel) | 180 min | ~60% |
| No Catalyst | 180 min | <30% |
This methodology demonstrates that complex, functionalized molecules can be synthesized efficiently without the need for a reaction solvent, a strategy directly applicable to the synthesis of substituted this compound systems.
Multicomponent Reaction Approaches for the Construction of Substituted this compound Systems
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.gov These "one-pot" syntheses are ideal for building libraries of related compounds for screening purposes.
The Hantzsch dihydropyridine (B1217469) synthesis is a classic MCR that can be adapted for this purpose. A recent study demonstrated the use of 5-hydroxymethylfurfural (B1680220) (5-HMF) as the aldehyde component in a Hantzsch reaction with a β-ketoester and a source of ammonia (B1221849) (ammonium acetate) to produce symmetrical 1,4-dihydropyridines in excellent yields. nih.govdntb.gov.ua The study was also extended to a four-component protocol to create unsymmetrical dihydropyridines. nih.gov This approach, using an aldehyde bearing a hydroxymethyl group, provides a direct blueprint for constructing dihydropyridine precursors that can be oxidized to the corresponding substituted this compound systems.
Other MCRs have been developed for the synthesis of highly functionalized nicotinonitriles. researchgate.net For example, a one-pot reaction of an aromatic aldehyde, malononitrile, an active methylene (B1212753) compound, and an ammonia source can yield complex pyridine derivatives. researchgate.net Adapting such a reaction using a protected form of a 3-hydroxypropionaldehyde derivative could provide a convergent route to the target scaffold. The use of acetaldehyde (B116499) diethyl acetal (B89532) as a stable source of acetaldehyde in MCRs to produce 4-methyl-substituted pyridines further illustrates the adaptability of these reactions. researchgate.netmagritek.com
Regioselective Functionalization and Derivatization of the Hydroxymethyl and Nitrile Groups
Once the core this compound structure is synthesized, its functional groups offer opportunities for further modification. Regioselective derivatization allows for the creation of a diverse range of analogs from a common intermediate, which is a powerful strategy in drug discovery and materials science.
Chemical Transformations at the Hydroxyl Functionality
The primary hydroxyl group of the hydroxymethyl moiety is a versatile handle for a variety of chemical transformations. numberanalytics.com These reactions allow for the introduction of different functionalities, which can modulate the molecule's physical and biological properties.
Common transformations include:
Oxidation: The hydroxymethyl group can be selectively oxidized to an aldehyde (formyl) group or further to a carboxylic acid group. This opens up a new set of subsequent reactions, such as reductive amination or amide bond formation. numberanalytics.com
Esterification: Reaction with carboxylic acids or their activated derivatives (like acyl chlorides) yields esters. This is a common method for creating prodrugs or modifying solubility. numberanalytics.com
Etherification: The hydroxyl group can be converted into an ether by reacting it with alkyl halides or under Williamson ether synthesis conditions. This allows for the introduction of various alkyl or aryl chains. numberanalytics.com
Table 3: Potential Derivatizations of the Hydroxymethyl Group
| Reaction Type | Reagent Example | Resulting Functional Group |
| Oxidation | Manganese Dioxide (MnO₂) | Aldehyde (-CHO) |
| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid (-COOH) |
| Esterification | Acetic Anhydride | Acetate Ester (-CH₂OAc) |
| Etherification | Methyl Iodide, Base | Methyl Ether (-CH₂OCH₃) |
These regioselective modifications of the hydroxyl group, while leaving the nitrile and pyridine ring intact, are crucial for systematically exploring the structure-activity relationship of this class of compounds.
Reactivity and Modifications of the Nitrile Group
The nitrile, or cyano, group (–C≡N) is a versatile functional group in organic synthesis, characterized by an electrophilic carbon atom and a nucleophilic nitrogen atom. In the context of this compound, the nitrile group's reactivity is significantly influenced by the electron-withdrawing nature of the pyridine ring to which it is attached. This electronic effect enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack compared to aliphatic or even some other aromatic nitriles. The primary modifications of this nitrile group involve hydrolysis to carboxylic acids or amides, reduction to primary amines or aldehydes, and reaction with organometallic reagents to form ketones.
Hydrolysis to Amides and Carboxylic Acids
The carbon-nitrogen triple bond of the nitrile can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide intermediate. chemistrysteps.comlibretexts.org The reaction proceeds via the initial formation of an amide, 5-(hydroxymethyl)nicotinamide, which can then be further hydrolyzed to the corresponding carboxylic acid, 5-carboxy-3-pyridinemethanol (also known as 5-(hydroxymethyl)nicotinic acid).
Continuous hydrolysis processes for cyanopyridines have been developed, allowing for high yields and selectivities for either the amide or the carboxylic acid by controlling the reaction conditions. google.comgoogle.com For instance, using a base like sodium hydroxide at temperatures between 100-130°C can favor the formation of the amide. google.com To obtain the carboxylic acid, harsher conditions, such as higher temperatures or prolonged reaction times with at least two equivalents of water per nitrile group, are typically required. google.comgoogle.com
| Product | Reagents & Conditions | Reactant | Yield | Reference |
|---|---|---|---|---|
| Nicotinamide (Amide) | NaOH (0.03-0.20 molar ratio), 100-130°C | 3-Cyanopyridine (B1664610) | High | google.com |
| Nicotinic Acid (Carboxylic Acid) | Continuous process, NaOH, water, substantially adiabatic conditions | 3-Cyanopyridine | High | google.com |
Reduction of the Nitrile Group
The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions.
Formation of Primary Amines
Complete reduction of the nitrile group in this compound yields (5-(aminomethyl)pyridin-3-yl)methanol. This transformation is commonly achieved through catalytic hydrogenation or with chemical hydrides. A well-established method for the analogous compound, 3-cyanopyridine, involves hydrogenation with H₂ gas over a palladium-on-carbon (Pd/C) catalyst. chemicalbook.com Other powerful reducing agents like lithium aluminum hydride (LiAlH₄) are also effective for this conversion. organic-chemistry.org Electrochemical methods have also been developed for the reduction of cyanopyridine bases. google.com
| Product | Reagents & Conditions | Reactant | Yield | Reference |
|---|---|---|---|---|
| 3-Aminomethylpyridine | H₂, Palladium-Carbon (Pd/C) catalyst, HCl | 3-Cyanopyridine | Not specified | chemicalbook.com |
| Aminomethylpyridines | Electrolysis, lead dioxide cathode, H₂SO₄, Fe salt catalyst | Cyanopyridine isomers | Good (e.g., ~80% for 3-isomer) | google.com |
| Primary Amine | Lithium aluminum hydride (LiAlH₄) in ether, followed by acid workup | General Nitrile | High | organic-chemistry.org |
Formation of Aldehydes
Partial reduction of the nitrile to an aldehyde, yielding 5-formyl-3-hydroxymethylpyridine, requires milder and more sterically hindered reducing agents to prevent over-reduction to the amine. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. The reaction is typically carried out at low temperatures, such as -78 °C, and a single equivalent of the hydride reagent is used. Under these conditions, the reaction stops at the imine intermediate, which is then hydrolyzed to the aldehyde upon aqueous workup.
| Product | Reagents & Conditions | Reactant | Yield | Reference |
|---|---|---|---|---|
| Aldehyde | 1) DIBAL-H (1 equiv.), Toluene or Diethyl Ether, -78°C 2) Aqueous workup (e.g., H₂O or mild acid) | General Nitrile | Good to Excellent | General knowledge |
Reaction with Organometallic Reagents to Form Ketones
The addition of organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) compounds, to the nitrile group provides a direct route to ketones. The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbon of the nitrile, forming an intermediate imine salt. This intermediate is stable to the reaction conditions but is readily hydrolyzed upon aqueous acid workup to yield the corresponding ketone, a (5-(acyl)pyridin-3-yl)methanol derivative. This reaction is highly versatile as a wide variety of R-groups can be introduced, leading to a diverse range of ketone products.
| Product | Reagents & Conditions | Reactant | Yield | Reference |
|---|---|---|---|---|
| (5-(Acyl)pyridin-3-yl)methanol | 1) Grignard Reagent (R-MgX) in Ether or THF 2) Aqueous acid workup (e.g., H₃O⁺) | This compound | Varies with substrate | General knowledge |
Sophisticated Spectroscopic and Chromatographic Characterization of 5 Hydroxymethyl Nicotinonitrile Derivatives
Application of High-Resolution Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detailing the carbon-hydrogen framework of a molecule. mdpi.com For 5-(hydroxymethyl)nicotinonitrile, ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. The three aromatic protons on the pyridine (B92270) ring appear as unique signals in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic system. The methylene (B1212753) protons (-CH₂) of the hydroxymethyl group are observed as a singlet or a multiplet, while the hydroxyl (-OH) proton signal is typically a broad singlet, and its position can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. nih.gov The spectrum for this compound will show seven distinct signals. The carbon atom of the nitrile group (-C≡N) is typically found in the 115-125 ppm range. The five carbons of the pyridine ring have characteristic shifts in the aromatic region (approximately 120-155 ppm), and the carbon of the hydroxymethyl group (-CH₂OH) appears further upfield. np-mrd.orgnp-mrd.org
Table 1: Representative NMR Data for this compound Predicted data based on typical chemical shift values.
| Analysis | Atom | Predicted Chemical Shift (ppm) | Description |
|---|---|---|---|
| ¹H NMR | H2 | ~8.9 | Proton on pyridine ring adjacent to nitrogen |
| H4 | ~8.2 | Proton on pyridine ring between substituents | |
| H6 | ~8.8 | Proton on pyridine ring adjacent to nitrogen | |
| -CH₂- | ~4.8 | Methylene protons of the hydroxymethyl group | |
| -OH | Variable | Hydroxyl proton | |
| ¹³C NMR | C2 | ~152 | Carbon on pyridine ring adjacent to nitrogen |
| C3 | ~110 | Carbon on pyridine ring with nitrile substituent | |
| C4 | ~140 | Carbon on pyridine ring | |
| C5 | ~135 | Carbon on pyridine ring with hydroxymethyl substituent | |
| C6 | ~155 | Carbon on pyridine ring adjacent to nitrogen | |
| -CH₂OH | ~60 | Carbon of the hydroxymethyl group |
Infrared (IR) spectroscopy is utilized to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org The IR spectrum of this compound exhibits characteristic absorption bands that confirm its key structural features.
The most prominent bands include:
O-H Stretch: A broad absorption band typically appears in the range of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl (-OH) group's stretching vibration. The broadening is due to hydrogen bonding.
C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹ corresponds to the nitrile functional group. This is a very distinctive peak for nitriles.
C-H Aromatic Stretch: Absorption bands appearing just above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the pyridine ring.
C=C and C=N Aromatic Ring Stretches: A series of absorptions in the 1400-1600 cm⁻¹ region are characteristic of the stretching vibrations within the aromatic pyridine ring.
C-O Stretch: A strong absorption band in the 1000-1260 cm⁻¹ range corresponds to the C-O stretching vibration of the primary alcohol group.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Broad, Strong |
| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2240 | Sharp, Medium |
| Pyridine Ring | C-H Aromatic Stretch | 3000 - 3100 | Medium |
| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | Medium to Strong |
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule. The molecular formula of this compound is C₇H₆N₂O, corresponding to a molecular weight of approximately 134.14 g/mol . americanelements.com
In a typical mass spectrum using electrospray ionization (ESI), the compound would be observed as a protonated molecular ion [M+H]⁺ at an m/z value of approximately 135.1. High-resolution mass spectrometry can confirm the elemental composition by providing a highly accurate mass measurement.
The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this compound would include:
Loss of a water molecule (H₂O) from the molecular ion.
Loss of the hydroxymethyl radical (•CH₂OH).
Cleavage of the entire hydroxymethyl group.
Loss of hydrogen cyanide (HCN) from the pyridine ring structure.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| Ion | Formula of Lost Neutral | Predicted m/z | Description |
|---|---|---|---|
| [C₇H₇N₂O]⁺ | - | 135.1 | Protonated Molecular Ion [M+H]⁺ |
| [C₇H₅N₂]⁺ | H₂O | 117.0 | Loss of water from the [M+H]⁺ ion |
| [C₆H₅N₂]⁺ | CH₂O | 105.0 | Loss of formaldehyde |
Advanced Chromatographic Separations and Quantitative Analytical Methods
Chromatographic techniques are essential for separating this compound from impurities and for performing accurate quantitative analysis. HPLC and UPLC-MS are the predominant methods employed for these purposes.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of chemical compounds and for their quantification. A typical HPLC method for this compound would utilize a reverse-phase column, such as a C18 column.
The separation is achieved using a mobile phase, which is commonly a gradient mixture of an aqueous solvent (often containing a buffer or an acid like formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. Detection is typically performed with a UV-Vis detector set to a wavelength where the pyridine ring exhibits strong absorbance.
For purity analysis, the chromatogram will show a major peak corresponding to this compound and potentially smaller peaks for any impurities. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. For quantitative analysis, a calibration curve is constructed by running known concentrations of a pure standard. The concentration of an unknown sample can then be determined by comparing its peak area to the calibration curve.
Ultra-Performance Liquid Chromatography–Mass Spectrometry (UPLC-MS) combines the high-resolution separation power of UPLC with the sensitive and specific detection capabilities of mass spectrometry. nih.gov UPLC systems use columns with smaller particle sizes (typically under 2 µm), which results in faster analysis times, better peak resolution, and increased sensitivity compared to traditional HPLC. researchgate.net
When coupled to a mass spectrometer, the UPLC system separates the components of a mixture, and each component is then ionized and analyzed by the MS. bevital.no This hyphenated technique is exceptionally powerful for the analysis of this compound, especially in complex matrices like reaction mixtures or biological samples. It provides not only the retention time from the UPLC but also the mass-to-charge ratio and fragmentation data from the MS, allowing for unambiguous identification and quantification of the target compound. mdpi.comnih.gov The method's high throughput makes it suitable for large-scale studies. bevital.no
Table 4: Typical Parameters for UPLC-MS Analysis
| Parameter | Description |
|---|---|
| Chromatography System | Waters Acquity UPLC or equivalent |
| Column | HSS T3 or equivalent C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 1 - 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (TQ) |
| Scan Mode | Full scan for identification; Multiple Reaction Monitoring (MRM) for quantification |
Molecular Mechanism of Action and Structure Activity Relationship Sar Elucidation
Investigation of Molecular Targets and Pathways
The nicotinonitrile framework is recognized as a versatile scaffold in the development of therapeutic agents, with various derivatives exhibiting a wide range of biological activities. americanelements.com These activities often stem from the ability of the nicotinonitrile core to interact with multiple biological targets. Research into analogous compounds suggests that 5-(Hydroxymethyl)nicotinonitrile may engage with several key cellular pathways.
Derivatives of nicotinonitrile have been identified as potent inhibitors of various kinases, which are crucial regulators of cell signaling pathways. For instance, certain nicotinonitrile hybrids have been shown to act as dual inhibitors of Aurora kinases A and B, as well as tubulin polymerization. americanelements.com This dual-action mechanism involves the blockade of phosphorylation of key proteins like histone H3, leading to cell cycle arrest and inhibition of cell proliferation. americanelements.com
Furthermore, the nicotinonitrile structure is a key component in compounds targeting vascular endothelial growth factor receptors (VEGFR), which are pivotal in tumor angiogenesis. americanelements.com The inhibition of VEGFR-2, a tyrosine kinase receptor, can disrupt the signaling cascades that lead to endothelial cell proliferation and tumor growth. americanelements.com Other targeted pathways for nicotinonitrile derivatives include those involving histone deacetylases (HDACs), which play a role in chromatin remodeling and gene expression, and the anti-apoptotic protein survivin, a key regulator of cell survival in cancer. americanelements.com
While these findings pertain to the broader class of nicotinonitrile derivatives, they provide a foundational framework for investigating the specific molecular targets and pathways of this compound. The presence of the hydroxymethyl group at the 5-position of the pyridine (B92270) ring is expected to influence its binding affinity and selectivity for these and other potential targets. cymitquimica.com
Systematic Structure-Activity Relationship (SAR) Derivation
The structure-activity relationship (SAR) of nicotinonitrile derivatives is a critical area of study for optimizing their therapeutic potential. The core nicotinonitrile structure provides a versatile platform for chemical modification, allowing for the fine-tuning of biological activity.
Systematic modifications of the nicotinonitrile scaffold have revealed key structural features that govern the activity of these compounds. For example, the introduction of different substituted groups at various positions on the pyridine ring can dramatically alter their inhibitory potency and selectivity. In a series of nicotinonitrile derivatives developed as molluscicidal agents, the presence of an amino substituent was found to be crucial for their toxic effects. cymitquimica.com Conversely, the replacement of the amino group with larger moieties such as aryl amide or 4-methylbenzenesulphonamide resulted in a complete loss of activity. cymitquimica.com
In the context of anticancer activity, the addition of specific functional groups can enhance the antiproliferative effects of nicotinonitrile-based compounds. For example, the incorporation of substituted phenoxyethylamino or pyridyloxyethylamino groups at the 2-position has led to the development of potent dual inhibitors of Aurora kinase and tubulin polymerization. americanelements.com
A summary of the influence of substituents on the activity of nicotinonitrile derivatives is presented in the table below:
| Substituent/Modification | Position | Observed Effect on Activity | Reference |
| Amino group | 2 | Enhanced molluscicidal activity | cymitquimica.com |
| Aryl amide or 4-methylbenzenesulphonamide | 2 | Loss of molluscicidal activity | cymitquimica.com |
| Substituted phenoxyethylamino/pyridyloxyethylamino | 2 | Dual inhibition of Aurora kinase and tubulin polymerization | americanelements.com |
| Hydroxymethyl group | 5 | Potential for hydrogen bonding and influencing binding affinity | cymitquimica.com |
Analysis of Ligand-Receptor Binding Interactions
The therapeutic efficacy of a compound is fundamentally determined by its binding interactions with its molecular target. While specific crystallographic or NMR structural data for this compound complexed with a biological target are not yet available, computational docking studies and analysis of related compounds can provide valuable insights into its potential binding modes.
Molecular docking simulations of various nicotinonitrile derivatives have been employed to elucidate their binding interactions with target proteins. These studies often reveal the importance of hydrogen bonding and hydrophobic interactions in stabilizing the ligand-receptor complex. For instance, in the development of inhibitors for the transforming growth factor-beta type I receptor (ALK5), docking studies successfully predicted the binding mode of 1,5-naphthyridine (B1222797) derivatives, which share structural similarities with nicotinonitriles. chemicalbook.com These predictions were later confirmed by X-ray crystallography, highlighting the utility of computational approaches in understanding ligand-receptor interactions. chemicalbook.com
The hydroxymethyl group of this compound is capable of acting as both a hydrogen bond donor (from the hydroxyl group) and an acceptor (from the nitrogen and oxygen atoms). cymitquimica.com This versatility allows it to form multiple hydrogen bonds with amino acid residues in a binding pocket, such as serine, threonine, tyrosine, aspartate, and glutamate. The nitrile group, being a strong hydrogen bond acceptor, can also contribute significantly to binding affinity.
Computational Chemistry and in Silico Modeling in 5 Hydroxymethyl Nicotinonitrile Research
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netelectrochemsci.org By calculating the electron density, DFT can determine a molecule's geometry, energy, and various reactivity descriptors. irjweb.comiiste.org For 5-(Hydroxymethyl)nicotinonitrile, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can provide a detailed understanding of its molecular properties. irjweb.comirjweb.com
A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. irjweb.commdpi.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive and less stable molecule. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, offering a deeper understanding of the molecule's potential behavior in chemical reactions. These descriptors, including electronegativity (χ), chemical hardness (η), chemical softness (σ), and the electrophilicity index (ω), are essential for predicting how this compound might interact with other substances. irjweb.comirjweb.com For instance, studies on similar pyridine (B92270) derivatives have used these parameters to predict their efficacy as corrosion inhibitors or their potential biological activity. electrochemsci.org
| Descriptor | Formula | Significance | Hypothetical Value for 5-(HMN) |
| HOMO Energy | EHOMO | Electron-donating ability | -6.8 eV |
| LUMO Energy | ELUMO | Electron-accepting ability | -1.5 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability | 5.3 eV |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Power to attract electrons | 4.15 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution | 2.65 eV |
| Chemical Softness (σ) | 1/η | Polarizability, reactivity | 0.38 eV⁻¹ |
| Electrophilicity Index (ω) | χ²/2η | Propensity to accept electrons | 3.25 eV |
Additionally, DFT can generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen of the hydroxymethyl group, indicating these as sites for electrophilic attack.
Molecular Docking Simulations for Ligand-Protein Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is fundamental in structure-based drug design for identifying potential drug candidates by simulating how they might interact with a biological target at an atomic level. nih.govschrodinger.com The process involves two main steps: sampling various conformations (poses) of the ligand within the receptor's binding site and then using a scoring function to rank these poses based on their predicted binding affinity. nih.govwikipedia.org
For this compound, molecular docking could be used to screen its potential as an inhibitor for various enzymes. Given that pyridine-containing heterocycles are found in numerous FDA-approved drugs targeting kinases, a logical starting point would be to dock this compound against the ATP-binding site of various protein kinases. rsc.org Other potential targets could include enzymes where similar nicotinic acid or nitrile-containing molecules have shown activity, such as nitroreductase or tyrosyl-tRNA synthetase. mdpi.com
The simulation outputs a binding energy score (e.g., in kcal/mol), which estimates the binding affinity. A lower (more negative) score generally indicates a stronger, more favorable interaction. nih.gov The simulation also reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site. For example, the hydroxymethyl group of this compound could act as a hydrogen bond donor or acceptor, while the pyridine ring could engage in hydrophobic or pi-stacking interactions.
| Target Protein (Hypothetical) | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |
| Protein Kinase (e.g., BRAF) | 4YHT | -7.8 | Asp594, Phe595 | Hydrogen Bond, Pi-Alkyl |
| HMG-CoA Reductase | 1DQA | -6.5 | Ser684, Asp767 | Hydrogen Bond |
| Nitroreductase | 1YKI | -7.1 | Arg15, Ser40 | Hydrogen Bond, Pi-Pi Stacking |
| Tyrosyl-tRNA Synthetase | 1JII | -6.9 | Tyr34, Gly36 | Hydrogen Bond, Hydrophobic |
This table provides illustrative molecular docking results for this compound against plausible protein targets. The data is hypothetical and serves to demonstrate the typical output of such a simulation, as specific docking studies for this compound are not available in the cited literature. mdpi.comnih.govwikipedia.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series will lead to different biological activities. neovarsity.org A QSAR model is a mathematical equation that can predict the activity of new, untested compounds.
To build a QSAR model for a series of compounds including this compound, one would first need a dataset of structurally similar molecules with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition). mdpi.com The next step involves calculating molecular descriptors for each compound. These descriptors can be categorized as:
1D/2D Descriptors: Molecular weight, logP (lipophilicity), topological polar surface area (TPSA).
3D Descriptors: Molecular shape and volume.
Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, and atomic charges derived from DFT calculations. electrochemsci.org
Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms, a model is developed that links these descriptors to the observed activity. neovarsity.orgsemanticscholar.org For instance, a hypothetical QSAR equation might look like: pIC₅₀ = c₀ + c₁(logP) + c₂(TPSA) + c₃(E LUMO)
The statistical quality of the QSAR model is assessed using parameters like the coefficient of determination (R²), which indicates how well the model fits the data, and the cross-validated R² (Q²), which measures its predictive power. nih.gov A robust QSAR model can then be used to predict the biological activity of this compound and guide the synthesis of new derivatives with potentially improved potency. mdpi.com
| Descriptor | Definition | Importance in QSAR | Hypothetical Value for 5-(HMN) |
| logP | Octanol-water partition coefficient | Measures lipophilicity, affects membrane permeability | 0.85 |
| TPSA | Topological Polar Surface Area | Predicts drug transport properties (e.g., absorption) | 62.5 Ų |
| Molecular Weight | Mass of the molecule | Influences size and diffusion | 134.14 g/mol americanelements.com |
| Number of H-bond Donors | Count of O-H, N-H bonds | Influences binding to target | 1 |
| Number of H-bond Acceptors | Count of N, O atoms | Influences binding to target | 3 |
This table shows key molecular descriptors for this compound (5-HMN) that would be used in a QSAR study. The values are calculated or estimated based on the compound's structure and are typical inputs for QSAR models.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. nih.govtandfonline.com For this compound, MD simulations can provide critical insights into its conformational flexibility and the stability of its interaction with a protein target. nih.govresearchgate.net
Conformational Analysis: A single molecule is not static; it can adopt various three-dimensional shapes, or conformations, due to the rotation around its single bonds. slideshare.netmun.ca MD simulations can explore the potential energy surface of this compound to identify its most stable, low-energy conformations in different environments, such as in a vacuum or in an aqueous solution. mun.ca This is crucial because the biological activity of a molecule often depends on its ability to adopt a specific conformation that fits into the receptor's binding site. mun.ca
Binding Stability: Following a molecular docking simulation, MD can be used to refine the predicted ligand-protein complex and assess its stability over time (typically nanoseconds to microseconds). nih.govmdpi.com The simulation tracks the movements of the ligand within the binding pocket and the corresponding changes in the protein structure. nih.gov By analyzing metrics like the root-mean-square deviation (RMSD) of the ligand's position, researchers can determine if the binding pose is stable or if the ligand is likely to dissociate. researchgate.net These simulations can reveal key dynamic interactions and conformational changes that are not captured by the static picture provided by docking alone, offering a more realistic view of the binding event. nih.govgauss-centre.eu For instance, an MD simulation could confirm that the hydrogen bonds predicted in the docking of this compound to a kinase are maintained throughout the simulation, indicating a stable complex. nih.gov
Future Research Directions and Translational Perspectives for 5 Hydroxymethyl Nicotinonitrile
Design and Synthesis of Next-Generation 5-(Hydroxymethyl)nicotinonitrile Hybrids and Conjugates
The strategy of creating hybrid molecules by covalently linking different biologically active agents is a promising approach to developing new drugs. nih.gov This molecular hybridization aims to combine the pharmacological actions of each component, potentially leading to enhanced efficacy, novel mechanisms of action, or the ability to overcome drug resistance. nih.govrsc.org
The synthesis of next-generation this compound hybrids involves its conjugation with other pharmacophores. For instance, following precedents in medicinal chemistry, the this compound moiety could be linked to other heterocyclic systems, such as coumarins, imidazoles, or triazoles, to explore potential synergistic effects. dntb.gov.ua The development of efficient synthetic protocols, including multicomponent reactions, is crucial for the streamlined production of these novel chemical entities. dntb.gov.ua
A variety of hybrid compound designs can be envisioned for future synthesis, targeting a range of biological activities.
| Hybrid/Conjugate Type | Potential Partner Moiety | Therapeutic Rationale | Reference |
| Anticancer Hybrids | Coumarin (B35378), Tetrahydroisoquinoline | Inhibition of key cancer-related proteins like P-glycoprotein. | nih.gov |
| Antibacterial Conjugates | Fluoroquinolones (e.g., Ciprofloxacin), Aminoglycosides (e.g., Neomycin) | Overcoming antibiotic resistance and enhancing antibacterial potency. | nih.govrsc.org |
| Neuroprotective Agents | Acetylcholinesterase Inhibitors | Targeting multifactorial neurodegenerative diseases like Alzheimer's. | dntb.gov.ua |
| Cardiotonic Analogs | Milrinone-like structures | Development of new agents for heart failure. | dntb.gov.ua |
Optimization Strategies for Enhanced Biological Efficacy and Selectivity
Once novel this compound hybrids are synthesized, the next critical step is the optimization of their biological performance. A key strategy in this endeavor is the application of computational tools in a computer-aided drug design (CADD) approach. mdpi.com Techniques such as molecular docking can be employed to predict the binding modes of the synthesized compounds with their biological targets, helping to rationalize their activity and guide further structural modifications for improved affinity and selectivity. mdpi.com
Structure-activity relationship (SAR) studies are fundamental to this optimization process. By systematically modifying the structure of the hybrid molecules—for example, by altering the linker length or the substitution pattern on the aromatic rings—researchers can identify key structural features that govern biological activity. mdpi.com For instance, the introduction of specific functional groups, such as methyl or nitro groups, can significantly influence the cytotoxic effects of a compound on cancer cell lines. mdpi.com
Micellar catalysis represents another innovative approach to enhance reaction rates and selectivity in the synthesis of these complex molecules. rsc.org By creating nanoreactors, micelles can lead to localized high concentrations of reactants, which can result in improved yields and purer products, thus indirectly contributing to enhanced biological efficacy by providing cleaner compound libraries for screening. rsc.org
The following table presents research findings on the cytotoxic activity of newly synthesized benzoate (B1203000) ester-linked arylsulfonyl hydrazones, illustrating the kind of data that informs optimization strategies.
| Compound | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 9 | >200 | >200 |
| 10 | 176.70 | 34.61 |
| 11 | 118.90 | 64.96 |
| 12 | 102.30 | 100.20 |
| 13 | 100.90 | 54.30 |
| 14 | 120.30 | 59.92 |
| 15 | 29.59 | 27.70 |
| 16 | 134.40 | 170.30 |
| 17 | 102.30 | 108.50 |
| 18 | 100.80 | 40.58 |
| 19 | 105.70 | 51.03 |
| 20 | 106.30 | 86.06 |
| Cisplatin (Reference) | 22.42 | 18.01 |
Data sourced from in vitro cytotoxicity studies on human lung (A549) and breast (MCF-7) cancer cell lines. mdpi.com
Integration of Sustainable Chemical Practices in the Research and Development Lifecycle
The principles of green chemistry are increasingly being integrated into the pharmaceutical industry to enhance environmental safety and cost-efficiency. rsc.org A primary focus is the reduction of hazardous waste generated from the use of organic solvents. rsc.org The adoption of water as a solvent presents a sustainable and environmentally friendly alternative for the synthesis of this compound and its derivatives. rsc.org
The use of micellar catalysis, driven by specially designed surfactants, can significantly improve the effectiveness of water as a solvent in organic synthesis. rsc.org These surfactants can enhance the solubility of organic compounds in water and can also act as stabilizers for nanoparticle catalysts, facilitating efficient chemical transformations. rsc.org
Furthermore, the development of sustainable synthetic routes, such as the facile synthesis of 5-hydroxymethylfurfural (B1680220) (a related furan (B31954) derivative) from fructose (B13574) on a solid support at room temperature, provides a model for greener chemical processes. rsc.org This particular method minimizes the formation of polymeric waste and increases the selectivity towards the desired product. rsc.org The use of biomass-derived starting materials is another cornerstone of sustainable chemistry, offering a renewable feedstock for the chemical industry. rsc.org
Key sustainable practices applicable to the research and development of this compound derivatives include:
Use of Greener Solvents: Prioritizing water or other environmentally benign solvents over hazardous organic solvents. rsc.org
Catalytic Methods: Employing catalytic amounts of reagents, including nanocatalysis with first-row transition metals, to minimize waste. rsc.org
Renewable Feedstocks: Exploring synthetic pathways that start from biomass-derived materials. rsc.org
Energy Efficiency: Designing reactions that can be conducted at ambient temperature and pressure. rsc.org
Exploration of Novel Applications Beyond Traditional Medicinal Chemistry
While the primary focus of research on this compound has been within medicinal chemistry, its structural motifs hold potential for applications in materials science. A pertinent example is the use of monomers derived from the biomass-derived 5-hydroxymethyl furfural (B47365) (HMF) to synthesize performance-advantaged polymers. rsc.org
Specifically, HMF can be converted into monomers that are then used to produce functional polyurethanes and polyesters with tunable properties. rsc.org These polymers have potential applications in areas such as packaging. rsc.org By controlling the chemical structure of the monomers, for instance through partial or full hydrogenation, the properties of the resulting polymers can be tailored. rsc.org For example, fully hydrogenated HMF-derived monomers can lead to the formation of energy-dissipating rubbers. rsc.org
Furthermore, the chemical structure of these monomers can be designed to include reactive sites that allow for further functionalization. rsc.org For example, the incorporation of sites that can participate in Diels-Alder reactions could be used to create crosslinked polymers or to impart specific functionalities, such as antimicrobial properties or for controlled drug delivery systems. rsc.org This suggests that this compound, with its reactive hydroxyl and nitrile groups, could serve as a valuable building block for the development of novel functional materials.
Q & A
Q. What are the recommended synthetic routes for 5-(Hydroxymethyl)nicotinonitrile, and how can purity be optimized?
Methodological Answer: Synthesis typically involves functionalization of nicotinonitrile derivatives. A common approach is the hydroxymethylation of pyridine precursors under controlled conditions. For example, substituting a halogen group (e.g., Cl or Br) at the 5-position of nicotinonitrile with hydroxymethyl via nucleophilic substitution, using reagents like formaldehyde in the presence of a base (e.g., KOH/EtOH) . Purification methods include:
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer: Use a multi-technique approach:
- NMR : Compare and spectra with computational predictions (e.g., DFT) or published analogs. The hydroxymethyl group () typically shows peaks at δ 4.5–5.0 ppm () and δ 60–70 ppm () .
- FT-IR : Confirm nitrile (2240 cm) and hydroxyl (broad peak at 3200–3600 cm) functionalities.
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion ([M+H]) and fragmentation patterns . Cross-reference data with NIST Chemistry WebBook or PubChem .
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- First Aid :
- Waste Disposal : Neutralize nitrile-containing waste with alkaline permanganate before disposal .
Advanced Research Questions
Q. How can computational modeling elucidate the reactivity of this compound in catalytic reactions?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- Molecular Dynamics (MD) : Simulate interactions with catalysts (e.g., Pd complexes) to study regioselectivity in cross-coupling reactions. Use software like GROMACS with CHARMM force fields .
- Validate predictions experimentally via Hammett plots or kinetic isotope effects .
Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting point discrepancies)?
Methodological Answer:
- Reproducibility Checks : Replicate measurements under standardized conditions (e.g., heating rate 10°C/min for DSC) .
- Cross-Database Validation : Compare data across NIST, PubChem, and ECHA. For example, if melting points vary (e.g., 120–125°C), assess sample purity via elemental analysis or XRD to detect polymorphic forms .
- Collaborative Studies : Share samples with independent labs to verify results .
Q. How can ADMET profiling guide the use of this compound in drug discovery?
Methodological Answer:
- In Silico Tools : Use SwissADME to predict bioavailability (Lipinski’s Rule of Five) and toxicity (e.g., Ames test for mutagenicity). The nitrile group may raise hepatotoxicity flags, requiring metabolite analysis (e.g., CYP450 oxidation) .
- In Vitro Assays :
- Prioritize derivatives with lower (<3) to enhance solubility .
Q. What mechanistic insights can be gained from studying this compound’s antiviral activity?
Methodological Answer:
- Target Identification : Perform molecular docking (AutoDock Vina) against viral protease/replication enzymes (e.g., SARS-CoV-2 M). Compare binding affinities with known inhibitors (e.g., remdesivir) .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing nitrile with amide) and test in plaque reduction assays. For example, pyridine derivatives with electron-withdrawing groups show enhanced activity against TMV .
- Resistance Studies : Serial passage of viruses in the presence of the compound to identify mutations (e.g., sequencing RNA-dependent RNA polymerase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
